molecular formula C10H19N3O2 B13641335 2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one

2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one

Cat. No.: B13641335
M. Wt: 213.28 g/mol
InChI Key: GAXVLTJJDHXRPC-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is a synthetic organic compound that features a piperazine and azetidine moiety

Preparation Methods

The synthesis of 2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyethanone with 3-(piperazin-1-yl)azetidine under specific conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The piperazine and azetidine moieties can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one include other piperazine and azetidine derivatives. These compounds may share similar structural features but differ in their biological activities and applications. For example:

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

2-methoxy-1-(3-piperazin-1-ylazetidin-1-yl)ethanone

InChI

InChI=1S/C10H19N3O2/c1-15-8-10(14)13-6-9(7-13)12-4-2-11-3-5-12/h9,11H,2-8H2,1H3

InChI Key

GAXVLTJJDHXRPC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

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